molecular formula C18H16N2O2 B2926918 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide CAS No. 946247-07-0

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide

Cat. No.: B2926918
CAS No.: 946247-07-0
M. Wt: 292.338
InChI Key: MVMLLKPDXRACOX-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide: is a compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes under mild conditions to form the isoxazole ring . Another method includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins . This inhibition prevents the deactivation of these proteins, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • (4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)methanol
  • 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones

Uniqueness: N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide is unique due to its specific structural features that confer distinct biological activities. Compared to other isoxazole derivatives, it exhibits a broader spectrum of activity and higher potency in certain therapeutic applications .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17(14-10-5-7-12-6-1-2-8-13(12)14)19-18-15-9-3-4-11-16(15)20-22-18/h1-2,5-8,10H,3-4,9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMLLKPDXRACOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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